Methyl 3-(benzyloxy)picolinate

Crystallography Solid-state chemistry Conformational analysis

Sourcing regioisomerically pure picolinate building blocks often leads to inconsistent reactivity due to positional isomer contamination. Methyl 3-(benzyloxy)picolinate eliminates this risk with a defined 3-benzyloxy substitution pattern, ensuring regiospecific functionalization in cross-coupling and directed ortho-metalation reactions. - Regiospecific control: Substitution pattern directs reactivity to specific pyridine positions, minimizing byproduct formation. - Predictable scale-up: Defined physicochemical properties (Density: 1.185±0.06 g/cm³) enable consistent process behavior. - High purity: ≥98% by HPLC ensures reproducibility for SAR studies and multi-step synthesis.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B8528718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyloxy)picolinate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyCCOBQYWGFNDMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(benzyloxy)picolinate: Key Synthetic Intermediate


Methyl 3-(benzyloxy)picolinate (CAS 153140-15-9) is a substituted picolinic acid methyl ester featuring a benzyl-protected hydroxyl group at the 3-position of the pyridine ring . With the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol , this compound serves as a key building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and agrochemical research [1]. Its structural characteristics confer specific physicochemical properties, including a predicted boiling point of 398.2±27.0 °C and a density of 1.185±0.06 g/cm³, alongside an acid dissociation constant (pKa) of 1.15±0.10 . These attributes position it as a strategic starting material where regioselective functionalization at the pyridine core is required.

Benzyl-protected 3-hydroxyl enables controlled late-stage deprotection
Methyl ester balances reactivity and hydrolytic stability for multi-step routes
Pyridine core supports regioselective functionalization in med-chem and agrochemical synthesis

Methyl 3-(benzyloxy)picolinate: Structural Specificity


Substitution of Methyl 3-(benzyloxy)picolinate with seemingly similar picolinate derivatives—such as its 5-substituted regioisomer, ethyl ester analog, or free acid form—introduces significant risks in both synthetic outcomes and final product purity. Even minor structural variations profoundly alter the compound's physicochemical and reactive profile. For instance, the position of the benzyloxy group on the pyridine ring dictates the molecule's electron density and steric environment, directly influencing its reactivity in cross-coupling reactions and the regiospecificity of subsequent functionalization [1]. Furthermore, replacing the methyl ester with an ethyl group or the free carboxylic acid modifies the molecule's lipophilicity and its behavior under basic or nucleophilic conditions, which can derail multi-step syntheses or compromise the stability of intermediates . Such substitutions cannot be made arbitrarily without rigorous re-validation of reaction conditions and yields, making the specific procurement of the 3-benzyloxy methyl ester essential for research reproducibility and process consistency.

Target
Methyl 3-(benzyloxy)picolinate
5-Benzyloxy regioisomer
Alters electron density and steric environment; cross-coupling reactivity and crystal packing may shift significantly
Ethyl ester analog
Higher lipophilicity changes solubility and reaction kinetics; may require re-optimization of polar media conditions
Free acid form
Loss of ester protection complicates purification; increased polarity may reduce extraction efficiency

Methyl 3-(benzyloxy)picolinate: Procurement Evidence


Crystal Packing: 3- vs. 5-Benzyloxy

The specific substitution pattern on the picolinate ring profoundly influences solid-state behavior, which is critical for formulation and handling. Crystallographic studies on picolinic acid derivatives reveal that the position of substituents dictates the balance between π-stacking and weak nonbonding contacts, leading to distinct crystal packing motifs. While direct crystallographic data for Methyl 3-(benzyloxy)picolinate is not yet reported, class-level inference from related benzyl-protected picolinic acid derivatives indicates that the 3-benzyloxy substitution pattern, compared to the 5-benzyloxy analog, is expected to induce different intermolecular interactions. This is because the proximity of the benzyloxy group to the pyridine nitrogen and ester carbonyl in the 3-substituted isomer creates a unique electronic environment that alters the conformational landscape and the orientation of the benzyl ring [1]. In contrast, Methyl 5-(benzyloxy)picolinate (CAS 188329-50-4), with its benzyloxy group positioned para to the ester, exhibits a distinct reactivity profile under hydrogenolysis conditions (62% yield), which is not directly transferable to the 3-substituted isomer due to these regiochemical differences .

Crystal packing
Class-level inference
3- vs. 5-Benzyloxy substitution predicted to give distinct packing motifs due to altered π-stacking and weak contacts
Supports handling and formulation review
Direct crystallographic data not yet reported
Crystallography Solid-state chemistry Conformational analysis

Lipophilicity & Hydrolytic Stability: Ester Comparisons

The methyl ester moiety of Methyl 3-(benzyloxy)picolinate provides a distinct balance of lipophilicity and hydrolytic stability compared to its ethyl ester and free acid analogs. The predicted pKa of Methyl 3-(benzyloxy)picolinate is 1.15±0.10 . While direct cLogP or experimental logP values are not available, the compound's molecular structure (MW: 243.26 g/mol) positions it as more lipophilic than the corresponding free acid, 3-(Benzyloxy)picolinic acid (MW: 229.23 g/mol) , due to the absence of a hydrogen bond donor on the carboxylate. This enhanced lipophilicity can improve membrane permeability in cellular assays or facilitate extraction in organic syntheses. In contrast, the ethyl ester analog, Ethyl 3-(benzyloxy)picolinate (MW: 257.28 g/mol) , would be expected to exhibit even greater lipophilicity, potentially altering its solubility profile and reaction kinetics in polar media. The methyl ester represents an optimal middle ground, offering sufficient stability towards nucleophiles while being readily hydrolyzable under controlled acidic or basic conditions to liberate the carboxylic acid for further functionalization.

Lipophilicity & stability
Data to verify
MW 243.26; predicted pKa 1.15. Rank order: Ethyl ester (MW 257.28) > Methyl ester > Free acid (MW 229.23)
Supports solubility and reactivity profiling
Predicted values; no experimental logP available
Physicochemical properties Lipophilicity Hydrolytic stability

Herbicidal Intermediate Application

Methyl 3-(benzyloxy)picolinate is explicitly identified as a key synthetic intermediate in the production of novel herbicides, a specific application not claimed for many other benzyloxypicolinate isomers. A Japanese patent (JP 2004-131416) describes the use of methyl 6-(N-benzyl-N-methylamino)-3-benzyloxypicolinate, a direct derivative of Methyl 3-(benzyloxy)picolinate, as a precursor to compounds with herbicidal activity [1]. This positions Methyl 3-(benzyloxy)picolinate as a strategic starting material for research programs targeting new agrochemical leads. While other picolinate esters are used as building blocks, this specific citation in a patent for herbicidal compounds provides a concrete, application-focused rationale for selecting this exact compound over its 5-substituted or ethyl ester analogs, which are not featured in this context.

Herbicidal intermediate
Head-to-head
Directly used to synthesize methyl 6-(N-benzyl-N-methylamino)-3-benzyloxypicolinate, a precursor to herbicidal compounds
Supports agrochemical lead optimization
Cited in patent JP 2004-131416
Agrochemical synthesis Herbicide development Patent literature

Methyl 3-(benzyloxy)picolinate: Key Application Scenarios


Herbicide Lead Discovery

Research teams focused on developing novel herbicides should prioritize Methyl 3-(benzyloxy)picolinate as a core scaffold for structure-activity relationship (SAR) studies. As evidenced by its role in patent literature, this compound serves as a direct precursor to 6-N-substituted aminopicolinic acid derivatives with demonstrated herbicidal relevance [1]. Its 3-benzyloxy substitution pattern provides a unique electronic and steric environment at the pyridine core, enabling regiospecific functionalization that is not achievable with the 5-benzyloxy isomer. This makes it a valuable asset for generating diverse, patentable chemical matter in the agrochemical space.

CNS & Anti-Infective Drug Discovery

In medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular pathogens, the balanced lipophilicity of Methyl 3-(benzyloxy)picolinate offers a strategic advantage. Its predicted physicochemical profile, as a methyl ester with a molecular weight of 243.26 g/mol, suggests superior passive membrane permeability compared to the more polar free acid form, while avoiding the excessive lipophilicity and metabolic lability often associated with ethyl esters . This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties in early-stage lead optimization. Furthermore, the benzyl group serves as a readily cleavable protecting group, facilitating late-stage deprotection to reveal a hydroxyl moiety for further diversification or to improve solubility [2].

Controlled Release for Chemical Probes

Researchers designing chemical probes or prodrugs can exploit the hydrolytic stability of Methyl 3-(benzyloxy)picolinate. The methyl ester is sufficiently stable under physiological conditions to act as a carrier, yet it can be cleaved by intracellular esterases to release the active 3-(benzyloxy)picolinic acid. This controlled release mechanism can be leveraged to improve the pharmacokinetic profile of a probe or to achieve targeted activation within specific cellular compartments. The availability of high-purity material (≥98% by HPLC) is essential for the reproducibility and quantitative interpretation of such sophisticated biological experiments.

Regiospecific Pyridine Functionalization

Synthetic chemists require a building block that ensures regiospecific functionalization to construct complex molecular architectures efficiently. The 3-benzyloxy substitution pattern on Methyl 3-(benzyloxy)picolinate directs subsequent reactions (e.g., directed ortho-metalation, cross-coupling) to specific positions on the pyridine ring, a feature not shared by its 5-substituted isomer [2]. This regiospecificity minimizes the formation of undesired byproducts, simplifies purification, and increases overall synthetic throughput. The compound's well-defined physicochemical properties (boiling point: 398.2±27.0 °C; density: 1.185±0.06 g/cm³) also provide predictable behavior during scale-up and purification processes.

Application
Selection Property
Validation Focus
Herbicide lead discovery
3-Benzyloxy regiochemistry enables diverse SAR
Patent-route reproducibility and functionalization scope
CNS & anti-infective drug discovery
Balanced methyl ester lipophilicity
ADME property profiling in cell-based assays
Controlled-release probe design
Hydrolytically stable methyl ester
Esterase-cleavage kinetics and intracellular release
Regiospecific pyridine functionalization
3-Benzyloxy substitution directs reactivity
Synthetic route robustness and purification yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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